5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine
Overview
Description
N-acetyl-p-benzoquinone imine, commonly known as NAPQI, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen). It is normally produced in small amounts and is almost immediately detoxified in the liver. under conditions where N-acetyl-p-benzoquinone imine is not effectively detoxified, such as in the case of paracetamol overdose, it can cause severe liver damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-p-benzoquinone imine is synthesized through the metabolism of paracetamol via the cytochrome P450 enzyme system, specifically CYP2E1 and CYP3A4. The process involves the oxidation of paracetamol to form N-acetyl-p-benzoquinone imine .
Industrial Production Methods
There are no direct industrial production methods for N-acetyl-p-benzoquinone imine as it is primarily a metabolic byproduct. its formation can be studied in vitro using liver microsomes or recombinant enzymes to mimic the metabolic conditions in the human liver .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-p-benzoquinone imine undergoes several types of chemical reactions, including:
Oxidation: It is formed through the oxidation of paracetamol.
Conjugation: It reacts with glutathione to form non-toxic conjugates.
Protein Binding: In the absence of sufficient glutathione, N-acetyl-p-benzoquinone imine binds to cellular proteins, leading to hepatotoxicity.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2E1 and CYP3A4) are the primary catalysts.
Conjugation: Glutathione is the primary reagent for detoxification.
Protein Binding: Occurs under conditions of glutathione depletion.
Major Products Formed
Non-toxic Conjugates: Formed through conjugation with glutathione.
Protein Adducts: Formed when N-acetyl-p-benzoquinone imine binds to cellular proteins.
Scientific Research Applications
N-acetyl-p-benzoquinone imine is extensively studied in the fields of chemistry, biology, medicine, and industry due to its role in drug metabolism and toxicity:
Chemistry: Understanding the metabolic pathways and reactions of N-acetyl-p-benzoquinone imine helps in the development of safer drugs.
Biology: Studies focus on the biological effects of N-acetyl-p-benzoquinone imine, particularly its role in oxidative stress and cellular damage.
Medicine: Research is aimed at understanding the mechanisms of paracetamol-induced hepatotoxicity and developing antidotes such as N-acetylcysteine.
Industry: Used in the development of in vitro models to study drug metabolism and toxicity.
Mechanism of Action
N-acetyl-p-benzoquinone imine exerts its toxic effects primarily through its interaction with cellular proteins and depletion of glutathione. The compound is a strong oxidizer and reacts with glutathione to form non-toxic conjugates. in cases of glutathione depletion, N-acetyl-p-benzoquinone imine binds to cellular proteins, leading to oxidative stress and hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in cellular metabolism .
Comparison with Similar Compounds
N-acetyl-p-benzoquinone imine is unique due to its formation as a metabolic byproduct of paracetamol and its potent hepatotoxic effects. Similar compounds include:
Benzoquinone: Shares a similar quinone structure but differs in its metabolic origin and toxicity.
Hydroquinone: Another quinone compound with different chemical properties and uses.
Para-benzoquinone: Structurally similar but with different reactivity and applications.
N-acetyl-p-benzoquinone imine stands out due to its specific role in drug metabolism and its significant impact on liver health.
Properties
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDHVUVGQXVYOP-TWJOJJKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970952 | |
Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-11-8 | |
Record name | 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55612-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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